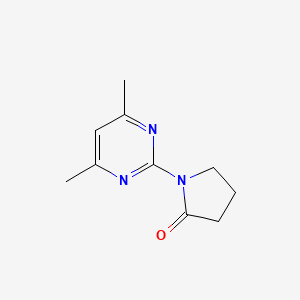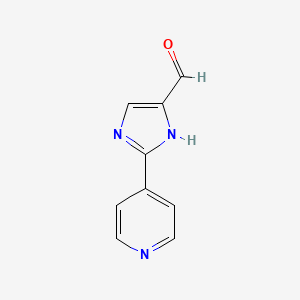
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde typically involves the condensation of pyridine-4-carbaldehyde with an imidazole derivative. One common method involves the use of a palladium-catalyzed one-pot synthesis, where pyridine-4-carbaldehyde reacts with 2-iodoaniline and triethylamine . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.
化学反応の分析
Types of Reactions
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Pyridin-4-yl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and have significant biological activities.
Imidazo[1,2-a]pyridines: These compounds share the imidazole ring and are known for their medicinal applications.
Uniqueness
2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research and industry.
特性
CAS番号 |
279251-10-4 |
|---|---|
分子式 |
C9H7N3O |
分子量 |
173.17 g/mol |
IUPAC名 |
2-pyridin-4-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-11-9(12-8)7-1-3-10-4-2-7/h1-6H,(H,11,12) |
InChIキー |
LYPJSZCDOMJXFU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


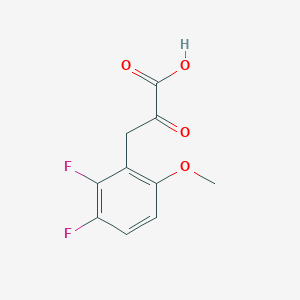




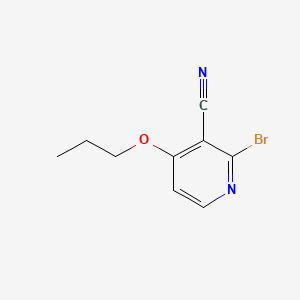
![3-Acetamido-N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-4-methylbenzamide](/img/structure/B15335180.png)
![Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid](/img/structure/B15335187.png)
![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)

![Methyl 1-Boc-6-[(diphenylmethylene)amino]indole-4-carboxylate](/img/structure/B15335211.png)
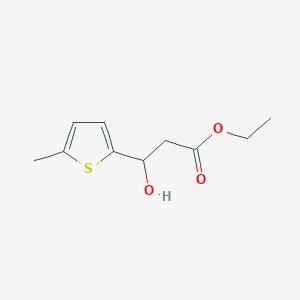
![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)
